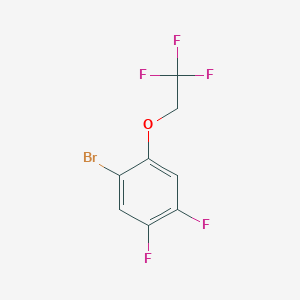
2,5-Cyclohexadiene-1,4-dione, 2,5-di-2-propen-1-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-环己二烯-1,4-二酮,2,5-二-2-丙烯-1-基- 是一种属于环己二烯衍生物类的化合物。该化合物以在环己二烯-1,4-二酮环的2和5位上连接两个丙烯基而著称。
准备方法
合成路线和反应条件
2,5-环己二烯-1,4-二酮,2,5-二-2-丙烯-1-基- 的合成可以通过多种合成路线实现。一种常见的方法是在碱性条件下,用丙烯基卤化物烷基化 2,5-环己二烯-1,4-二酮。该反应通常需要强碱,如氢化钠或叔丁醇钾,以去质子化环己二烯-1,4-二酮,然后添加丙烯基卤化物以形成所需的产物。
工业生产方法
在工业环境中,2,5-环己二烯-1,4-二酮,2,5-二-2-丙烯-1-基- 的生产可能涉及使用连续流动反应器进行大规模烷基化反应。这些反应器可以精确控制反应条件,例如温度、压力和反应物浓度,以优化产率和纯度。此外,使用催化剂和先进的分离技术可以提高生产过程的效率。
化学反应分析
反应类型
2,5-环己二烯-1,4-二酮,2,5-二-2-丙烯-1-基- 会经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成醌衍生物。
还原: 还原反应可以将二酮转化为二羟基衍生物。
取代: 丙烯基可以与亲核试剂发生取代反应。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可以在温和条件下用于取代反应。
主要产物
氧化: 醌衍生物。
还原: 二羟基衍生物。
取代: 取代的环己二烯衍生物。
科学研究应用
2,5-环己二烯-1,4-二酮,2,5-二-2-丙烯-1-基- 在科学研究中具有广泛的应用:
化学: 它被用作合成复杂有机分子的结构单元。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为治疗剂的潜力。
工业: 它被用于生产聚合物、染料和其他工业化学品。
作用机制
2,5-环己二烯-1,4-二酮,2,5-二-2-丙烯-1-基- 的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以作为电子受体,参与产生活性氧的氧化还原反应。这些活性物质可以诱导细胞中的氧化应激,导致各种生物学效应。此外,该化合物可能与酶和蛋白质相互作用,调节其活性并影响细胞过程。
相似化合物的比较
类似化合物
2,5-环己二烯-1,4-二酮,2,6-双(1,1-二甲基乙基)-: 该化合物具有叔丁基而不是丙烯基。
2,5-二羟基-1,4-苯醌: 该化合物具有羟基而不是丙烯基。
环己-1,4-二烯: 具有不同取代模式的异构体。
独特性
2,5-环己二烯-1,4-二酮,2,5-二-2-丙烯-1-基- 由于丙烯基的存在而具有独特性,这些基团赋予了与类似物相比不同的化学反应性和潜在应用。丙烯基增强了化合物参与各种化学反应的能力,使其成为有机合成和工业应用中宝贵的中间体。
属性
CAS 编号 |
855871-36-2 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
2,5-bis(prop-2-enyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H12O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h3-4,7-8H,1-2,5-6H2 |
InChI 键 |
VNFBSFMLDHPZMB-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC(=O)C(=CC1=O)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



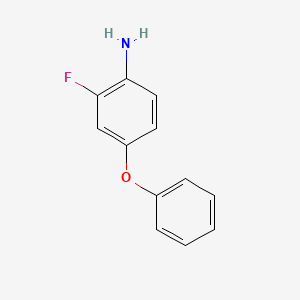
![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)
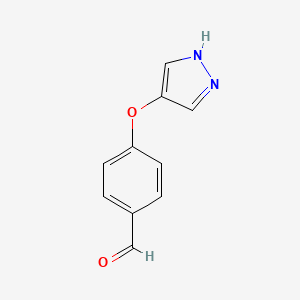
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)


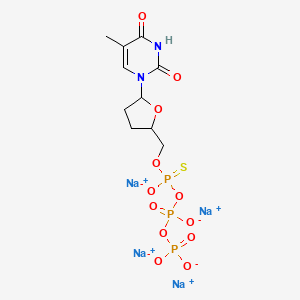
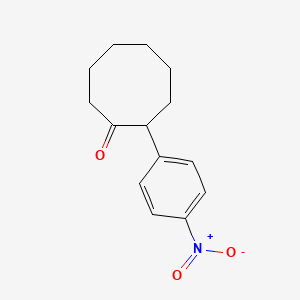

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)
